7-Methyl-6-nitro-2-phenylindolizine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113614-02-1 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-methyl-6-nitro-2-phenylindolizine |
InChI |
InChI=1S/C15H12N2O2/c1-11-7-14-8-13(12-5-3-2-4-6-12)9-16(14)10-15(11)17(18)19/h2-10H,1H3 |
InChI Key |
UTUCGZKVOFJJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN2C=C1[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 7 Methyl 6 Nitro 2 Phenylindolizine
Cycloaddition Chemistry of 6-Nitroindolizines
The presence of the electron-withdrawing nitro group at the C6 position of the indolizine (B1195054) ring system fundamentally alters its reactivity profile. Unlike typical indolizines which are considered electron-rich heterocycles, 6-nitroindolizines exhibit an "amphoteric" nature, capable of reacting with both electron-rich and electron-deficient dienophiles. msu.ru This dual reactivity opens up avenues for novel cycloaddition pathways that are not observed in the parent indolizine system.
[4+2] Cycloaddition with Aminoacetylenes
The reaction of 7-Methyl-6-nitro-2-phenylindolizine with aminoacetylenes presents a fascinating case of cycloaddition chemistry, deviating from the expected [8+2] cycloaddition that typically leads to cycl[3.2.2]azine derivatives.
Experimental studies have shown that the reaction of this compound with 1-(diethylamino)-2-methylacetylene does not yield the anticipated cyclazine product. acs.org Instead, a stable 1:1 cycloadduct is formed, which has been identified through NMR spectroscopy as a 1,2-oxazine derivative. msu.ruacs.org This outcome corresponds to a formal [4+2] cycloaddition, where the aminoacetylene adds across the C5-C6 bond and the nitro group of the indolizine.
Table 1: Reaction of this compound with Aminoacetylene
| Reactant 1 | Reactant 2 | Product | Cycloaddition Type | Reference |
| This compound | 1-(diethylamino)-2-methylacetylene | 1,2-Oxazine adduct | [4+2] | msu.ruacs.org |
Quantum chemical calculations, including ab initio and AM1 methods, have been employed to unravel the mechanistic intricacies of this unexpected reaction. msu.ruacs.org The calculations suggest that the reaction is not a concerted process but proceeds through a stepwise mechanism involving zwitterionic intermediates.
The initial step is the nucleophilic attack of the aminoacetylene on the C5 position of the 6-nitroindolizine ring, a position activated by the electron-withdrawing nitro group. msu.ru This leads to the formation of a zwitterionic intermediate. From this intermediate, two potential pathways emerge:
Ring closure to form a cycl[3.2.2]azine: This would involve an intramolecular electrophilic attack on the C3 position of the indolizine ring.
Ring closure to form a 1,2-oxazine: This involves an intramolecular attack on one of the oxygen atoms of the nitro group.
Theoretical calculations indicate that while the cyclazine product is thermodynamically more stable, the activation barrier for the formation of the 1,2-oxazine adduct is significantly lower. msu.ruacs.org This kinetic control dictates the final product of the reaction, leading to the exclusive formation of the 1,2-oxazine derivative under the reaction conditions.
Reactivity with Acetylenedicarboxylates
The reaction of 6-nitroindolizines with acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), also exhibits unusual reactivity, leading to a mixture of products and highlighting the influence of the nitro group on the reaction course.
In contrast to the reaction with aminoacetylenes, the reaction of 6-nitroindolizine with DMAD does yield the expected [8+2] cycloaddition product, a cyclazine. researchgate.net This reaction typically proceeds by heating the reactants in a solvent like toluene. The formation of the cyclazine framework is a common feature of indolizine chemistry with electron-deficient alkynes.
A noteworthy observation in the reaction of 6-nitroindolizine with DMAD is the formation of a significant amount of a cyclazine product that has lost the nitro group. researchgate.net The proposed mechanism for this denitration involves the initial formation of a dihydrocyclazine intermediate. Subsequent elimination of nitrous acid (HNO2) from this intermediate leads to the formation of the aromatized cyclazine without the nitro substituent.
Table 2: Products from the Reaction of 6-Nitroindolizine with DMAD
| Reactant 1 | Reactant 2 | Major Product | Minor Product | Proposed Intermediate | Reference |
| 6-Nitroindolizine | Dimethyl acetylenedicarboxylate (DMAD) | Nitrocyclazine | Cyclazine (without nitro group) | Dihydrocyclazine | researchgate.net |
This elimination of the nitro group is an unusual phenomenon in cycloaddition reactions and underscores the complex interplay of electronic effects and reaction pathways in the chemistry of 6-nitroindolizines.
Comparative Analysis of Reactivity with Different Dienophiles
The reactivity of the indolizine core in cycloaddition reactions is heavily influenced by the electronic nature of its substituents. The presence of the electron-withdrawing nitro group at the C-6 position in this compound significantly reduces the electron density of the heterocyclic scaffold. This electronic modification is crucial in determining its behavior in Diels-Alder type reactions.
Generally, in a Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The nitro group on the indolizine ring system makes it electron-deficient. Consequently, this compound is expected to react more readily with electron-rich dienophiles. These dienophiles typically bear electron-donating groups (EDGs) that increase the energy of their highest occupied molecular orbital (HOMO), facilitating the interaction with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient nitroindolizine.
Conversely, reactions with electron-poor dienophiles, which contain electron-withdrawing groups (EWGs), would be significantly slower or may not occur at all under normal conditions. This is due to the unfavorable electronic matching between two electron-deficient species. An inverse-electron-demand Diels-Alder reaction, where the nitroindolizine would act as the diene component, might be possible with a very electron-rich dienophile.
The expected reactivity profile is summarized in the table below.
| Dienophile Type | Electron-Donating Groups (EDGs) | Electron-Withdrawing Groups (EWGs) |
| Examples | Alkenes with alkyl, ether, or amine groups | Alkenes with carbonyl, cyano, or nitro groups |
| Expected Reaction Rate with this compound | Higher reactivity | Lower to no reactivity |
| Reaction Type | Normal-electron-demand Diels-Alder | Unfavorable / Inverse-electron-demand |
Nucleophilic and Electrophilic Characteristics of 6-Nitroindolizine Systems
The introduction of a nitro group onto the indolizine ring imparts a dual chemical personality, creating both highly electrophilic and residual nucleophilic sites within the same molecule.
The powerful electron-withdrawing effect of the nitro group at C-6 profoundly influences the electron density distribution across the indolizine ring. This effect is transmitted through both inductive and resonance mechanisms, leading to a general depletion of electron density on the pyridine (B92270) part of the bicyclic system. This makes the pyridine ring susceptible to nucleophilic attack.
Research on related 8-nitroindolizines has shown that the C-5 position becomes particularly electrophilic and can undergo nucleophilic substitution of a hydrogen atom (SNH reaction). nih.gov By analogy, in the 6-nitroindolizine system, the C-5 position is similarly activated toward nucleophiles.
In contrast, the five-membered pyrrole (B145914) moiety retains some of its inherent electron-rich character. Specifically, the C-3 position is known to possess a degree of basicity or nucleophilicity. nih.gov This creates distinct reactive centers within the molecule. The analysis of electron density, often performed through computational methods like Electron Localization Function (ELF) topological analysis, can quantify these characteristics by mapping electron basins. scielo.org.mx In a 6-nitroindolizine system, such an analysis would be expected to show significant electron depopulation near the nitro group and the C-5 position, while retaining a higher electron population at C-3.
The distinct reactivity of these sites is outlined in the following table.
| Position | Electronic Character | Expected Reactivity | Influencing Factor |
| C5 | Electron-deficient (Electrophilic) | Susceptible to nucleophilic attack (e.g., SNH) | Strong electron withdrawal by the adjacent C-6 nitro group |
| C3 | Relatively electron-rich (Nucleophilic) | Can react with electrophiles | Inherent basicity of the pyrrole moiety's α-position |
The coexistence of a nucleophilic center (C-3) and an electrophilic region (the pyridine ring, especially C-5) within the same 6-nitroindolizine molecule is defined as amphoteric behavior. The molecule can react as either a nucleophile or an electrophile depending on the reaction partner and conditions.
Electrophilic Character : The electron-deficient pyridine ring readily reacts with nucleophiles. For instance, studies on related systems have demonstrated that strong nucleophiles like sodium methoxide (B1231860) can attack the ring, leading to substitution or rearrangement. nih.gov
Nucleophilic Character : The C-3 position can engage with electrophiles. This reactivity is characteristic of the underlying indolizine ring, which, although dampened by the nitro group, is not entirely eliminated.
This dual reactivity allows for a wide range of synthetic transformations, making nitroindolizines versatile building blocks in organic synthesis.
Intramolecular Cyclization and Rearrangement Phenomena
The unique electronic and steric features of substituted nitroindolizines can facilitate complex intramolecular reactions. These processes can lead to the formation of novel heterocyclic frameworks through cyclization or significant structural reorganization through rearrangement.
In a study involving the reaction of N-phenacyl derivatives of nitropyridones, a base-induced rearrangement was observed. nih.gov This process involved the destruction of an intermediate oxazolium ring and the subsequent closure of a new pyrrole ring to form a 5-methoxy-8-nitroindolizine. nih.gov This demonstrates the potential for skeletal transformations in functionally substituted nitroindolizine precursors. Such rearrangements are often driven by the formation of a thermodynamically more stable aromatic system.
While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed, the principles of such reactions are well-established in heterocyclic chemistry. For example, appropriately substituted side chains attached to the indolizine core could undergo intramolecular cyclization, such as Michael additions or radical cyclizations, to form fused polycyclic systems. rsc.orgnih.gov The feasibility of such a reaction would depend on the nature of the tethered group and the specific reaction conditions employed to initiate the cyclization.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the precise connectivity and chemical environment of each atom in 7-Methyl-6-nitro-2-phenylindolizine can be determined.
High-Resolution ¹H NMR Spectroscopy
High-resolution ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their scalar coupling interactions with neighboring protons. While specific experimental data for this compound is not widely published, data from closely related structures, such as 2-(p-chlorophenyl)-7-methyl-8-nitro-5-hydroxyindolizine, offers valuable insights into the expected chemical shifts and coupling patterns. nih.gov
The ¹H NMR spectrum of an indolizine (B1195054) derivative typically displays signals in distinct regions corresponding to the aromatic protons of the indolizine core and the phenyl substituent, as well as the methyl group protons. The protons on the pyridine (B92270) and pyrrole (B145914) rings of the indolizine system exhibit characteristic chemical shifts and coupling constants (J-values) that are influenced by the electronic effects of the nitro and methyl substituents. The protons of the phenyl group at the 2-position will generally appear as a multiplet in the aromatic region. The methyl group at the 7-position is expected to appear as a singlet in the upfield region of the spectrum.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.8 | Multiplet |
| Indolizine-H (aromatic) | 6.5 - 8.5 | Multiplets/Doublets |
| Methyl-H (at C7) | 2.3 - 2.7 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, with its chemical shift being indicative of its hybridization and chemical environment.
The carbon atoms of the indolizine ring system, the phenyl group, and the methyl group will resonate at characteristic frequencies. The presence of the electron-withdrawing nitro group is expected to significantly deshield the carbon atom to which it is attached (C6) and other carbons in its vicinity. The quaternary carbons, such as those at the fusion of the two rings and the point of phenyl substitution, can also be identified. While specific data for the title compound is scarce, analysis of related 2-phenylindolizine (B189232) acetamide (B32628) derivatives, for which this compound is a key intermediate, supports these general assignments. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Phenyl-C | 125 - 140 |
| Indolizine-C | 100 - 150 |
| C-NO₂ | 145 - 160 |
| Methyl-C (at C7) | 15 - 25 |
Note: These are estimated ranges and can be influenced by the solvent and electronic effects.
Application of Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, this would allow for the definitive assignment of adjacent protons on the indolizine rings and the phenyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation pattern.
For this compound (C₁₅H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The calculated monoisotopic mass of this compound is approximately 252.0899 g/mol .
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be characteristic of the indolizine core and the substituents. Expected fragmentation pathways could include the loss of the nitro group (NO₂) or cleavage of the phenyl group. Analysis of the mass spectrum of the parent 2-phenylindolizine shows a prominent molecular ion peak and fragmentation related to the stable aromatic system. nih.gov The presence of the methyl and nitro groups in this compound would lead to additional characteristic fragmentation pathways that can be used to confirm the structure.
Table 3: Key Ions in the Expected Mass Spectrum of this compound
| m/z | Ion |
| ~252 | [M]⁺ (Molecular Ion) |
| ~206 | [M - NO₂]⁺ |
| ~179 | [M - C₆H₅]⁺ |
| ~77 | [C₆H₅]⁺ |
Note: The relative intensities of these ions depend on the ionization conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent bands would be due to the nitro group (NO₂), which typically exhibits strong asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations from the indolizine and phenyl rings would also be present. The C-H stretching and bending vibrations of the methyl group would also be observable.
Table 4: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |
Single Crystal X-Ray Diffraction for Definitive Molecular Structure Determination
Although a single-crystal X-ray structure for this compound has not been reported in the literature, studies on other substituted indolizine derivatives have successfully employed this technique to confirm their molecular structures. uchicago.edu For this compound, a successful X-ray crystallographic analysis would provide precise coordinates for each atom, confirming the planarity of the indolizine system and the orientation of the phenyl and nitro substituents. This would serve as the ultimate proof of the structural assignments made by spectroscopic methods.
Analysis of Bond Lengths, Angles, and Dihedral Angles
A crystallographic analysis would provide precise measurements of the covalent bonds between the atoms of the molecule. Key parameters to be determined would include the bond lengths within the indolizine core, the phenyl substituent, the methyl group, and the nitro group. The indolizine system, being an aromatic 10π-electron bicyclic heteroaromatic, is expected to exhibit bond lengths that are intermediate between single and double bonds.
Table 1: Expected Data from X-Ray Crystallographic Analysis
| Parameter | Description | Expected Insights for this compound |
|---|---|---|
| Bond Lengths | The distances between the nuclei of two bonded atoms. | Would confirm the aromatic character of the indolizine core and show the influence of the electron-withdrawing nitro group on adjacent bonds. |
| Bond Angles | The angles formed between three connected atoms. | Would define the geometry of the fused ring system and substituents, confirming expected sp² and sp³ hybridization. |
| Dihedral Angles | The angle between two intersecting planes. | Would quantify the degree of twisting between the phenyl ring and the indolizine core, which is critical for assessing π-conjugation. |
Examination of Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by non-covalent intermolecular forces, which dictate the crystal packing. Analysis techniques such as Hirshfeld surface analysis performed on crystallographic data would reveal these interactions. For this compound, several types of supramolecular interactions would be anticipated.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic properties of this compound are primarily dictated by its extended π-conjugated system. The electronic absorption spectrum (UV-Vis) and emission spectrum (fluorescence) provide insight into the electronic transitions within the molecule.
The 2-phenylindolizine scaffold itself is a significant chromophore that absorbs light in the ultraviolet and visible regions. The presence of the nitro group (—NO₂) at the C6-position is expected to have a profound effect on the electronic structure and spectroscopic properties. As a strong electron-withdrawing group, the nitro group extends the conjugation and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi-res.com This typically results in a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted 2-phenylindolizine. The interaction between the donor-like indolizine ring and the acceptor-like nitro group can induce intramolecular charge-transfer (ICT) character in the electronic transitions.
While specific experimental λmax values for this compound are not reported in the reviewed literature, studies on other nitro-substituted indolizines confirm that the nitro group causes a distinct response in their electronic structure. Many indolizine derivatives are known to be fluorescent, and the introduction of a nitro group often quenches fluorescence due to the promotion of non-radiative decay pathways, a phenomenon known as the "nitro-aromatic effect." Therefore, this compound would be expected to exhibit weak fluorescence or be non-fluorescent.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Investigations of 7 Methyl 6 Nitro 2 Phenylindolizine
Quantum Chemical Methodologies
To unravel the complexities of 7-Methyl-6-nitro-2-phenylindolizine, researchers have turned to powerful computational tools. These methods allow for a detailed examination of molecular properties that can be challenging to probe experimentally.
Ab Initio Calculations for Mechanistic Pathways
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in elucidating reaction mechanisms. researchgate.net For indolizine (B1195054) synthesis, these calculations can map out the energetic landscape of various synthetic routes, such as the cascade Michael/SN2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins, providing a step-by-step understanding of the transformation. acs.org By calculating the energies of reactants, transition states, and products, these methods can predict the feasibility and preferred pathways for the formation of functionalized indolizines. researchgate.net
Density Functional Theory (DFT) for Energetic and Structural Properties
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for predicting the energetic and structural properties of molecules like this compound. researchgate.net DFT methods, which approximate the electron density to calculate the energy of a system, offer a balance between computational cost and accuracy. researchgate.net These calculations can determine optimized molecular geometries, bond lengths, and bond angles, providing a detailed three-dimensional picture of the molecule. researchgate.net Furthermore, DFT is employed to calculate energetic properties such as heats of formation, which are crucial for assessing the stability of the compound. bibliotekanauki.pl
Electronic Structure Analysis and Molecular Orbitals
The arrangement of electrons within a molecule dictates its chemical behavior. Computational analysis of the electronic structure of this compound provides a foundation for understanding its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of the HOMO and LUMO of this compound are key determinants of its electrophilic and nucleophilic character. researchgate.netlibretexts.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting propensity. taylorandfrancis.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. taylorandfrancis.com A smaller HOMO-LUMO gap generally implies higher reactivity. taylorandfrancis.com
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's capacity to act as a nucleophile or electron donor. libretexts.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. taylorandfrancis.com |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound is uneven, leading to regions of partial positive and negative charge. This charge distribution can be visualized using electrostatic potential (ESP) maps. youtube.com In an ESP map, different colors represent varying electrostatic potentials, with red typically indicating electron-rich (negative) regions and blue indicating electron-poor (positive) regions. youtube.com These maps are invaluable for identifying sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom and the nitro group are expected to be electron-rich regions, while parts of the aromatic rings may be relatively electron-poor.
Effects of Nitro Substitution on Electronic Characteristics
The presence of a nitro (–NO₂) group, a strong electron-withdrawing group, profoundly influences the electronic properties of the indolizine ring. nih.govmdpi-res.com The nitro group depletes the aromatic system of electron density, which can be observed through computational analysis. nih.gov This electronic perturbation significantly affects the energies of the frontier molecular orbitals. nih.gov Studies on nitro-substituted indolizine derivatives have shown that the nitro group can cause a notable redshift in the electronic absorption spectra, indicating a narrowing of the HOMO-LUMO gap. nih.gov This effect on the electronic structure is also a key factor in determining the molecule's reactivity and potential for use in materials science applications. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Detailed computational studies on the reaction pathway modeling and transition state analysis for the synthesis of this compound are not extensively available in the current scientific literature. The synthesis of this compound is typically achieved through a multi-step process, often culminating in a Tschitschibabin-type reaction or a 1,3-dipolar cycloaddition.
The synthesis of this compound has been reported as a key intermediate in the preparation of more complex 2-phenylindolizine (B189232) acetamide (B32628) derivatives. nih.govcitedrive.comresearchgate.net The established synthetic route involves the reaction of 2,5-dimethyl-4-nitropyridine (B11921087) with phenacyl bromide to form a pyridinium (B92312) salt, which is then treated with a base such as aqueous sodium bicarbonate to induce cyclization and afford the target indolizine. nih.govresearchgate.net
While the general mechanisms for such cyclizations are understood to involve the formation of a ylide followed by an intramolecular cyclization and subsequent aromatization, specific computational modeling to determine the transition state geometries, activation energies, and thermodynamic parameters for the formation of this compound has not been reported. Such theoretical investigations would be valuable for optimizing reaction conditions and understanding the influence of the methyl and nitro substituents on the reaction kinetics and thermodynamics.
Theoretical Spectroscopy Simulations (e.g., NMR chemical shift prediction)
While experimental spectroscopic data for this compound has been published, comprehensive theoretical spectroscopy simulations, such as the prediction of NMR chemical shifts via Density Functional Theory (DFT) or other ab initio methods, are not found in the available literature. Such simulations are powerful tools for validating experimentally determined structures and for assigning ambiguous spectral signals.
Experimental characterization of this compound has been performed using ¹H NMR and ¹³C NMR spectroscopy. nih.govcitedrive.comresearchgate.net The reported chemical shifts provide a benchmark for any future theoretical predictions.
Experimental NMR Data for this compound
| Nucleus | Experimental Chemical Shift (ppm) |
| ¹H | Specific shifts not detailed in the abstract |
| ¹³C | Specific shifts not detailed in the abstract |
Note: The specific peak assignments and coupling constants from the experimental spectra were not available in the abstracts of the reviewed literature. Access to the full experimental section of the cited papers would be required for this level of detail.
Theoretical prediction of the NMR spectra would typically involve geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set), followed by the calculation of the magnetic shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). The calculated isotropic shielding values would then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Although not performed for this specific molecule in the reviewed literature, such computational studies on related nitroaromatic and heterocyclic compounds have proven to be highly accurate in reproducing experimental chemical shifts. nih.govnih.gov These studies help in understanding the electronic effects of substituents, such as the electron-withdrawing nitro group and the electron-donating methyl group, on the chemical environment of the various nuclei in the this compound scaffold.
In the context of the broader research on derivatives of this compound, computational studies in the form of molecular docking have been performed. nih.govcitedrive.comresearchgate.net These studies investigated the binding of 2-phenylindolizine acetamides, derived from the title compound, into the active site of bacterial topoisomerase-IV, highlighting the potential of this chemical scaffold in drug design. nih.govcitedrive.comresearchgate.net
Chemical Applications and Advanced Materials Research Utilizing Indolizine Scaffolds
Design and Synthesis of Optoelectronic Materials
The inherent π-conjugated system of indolizine (B1195054) makes it an excellent candidate for optoelectronic applications. Strategic modifications to the core structure can significantly influence the frontier molecular orbital (HOMO-LUMO) energy levels, leading to tailored absorption and emission properties.
Fluorescent Organic Molecules for Device Applications
Indolizine derivatives are increasingly being developed as novel fluorophores. Their rigid, planar structure contributes to high fluorescence quantum yields. The photophysical properties can be systematically tuned by introducing electron-donating or electron-withdrawing groups at various positions on the indolizine ring.
For instance, a study on 3,7-disubstituted indolizine-based fluorophores demonstrated that the emission wavelengths could be tuned across a wide color range from blue to red-orange (462–580 nm). mdpi.comnih.gov This tunability was achieved by modulating the intramolecular charge transfer (ICT) process. An electron-donating group at the 3-position and an electron-withdrawing group at the 7-position were shown to induce a red shift in the emission wavelength. mdpi.comnih.gov
In the case of 7-Methyl-6-nitro-2-phenylindolizine , the presence of a nitro group (a strong electron-withdrawing group) at the 6-position and a methyl group (a weak electron-donating group) at the 7-position is expected to significantly influence its fluorescent properties. The nitro group, in particular, is known to quench fluorescence in some aromatic systems through efficient intersystem crossing or by promoting non-radiative decay pathways. nih.gov However, in other specifically designed fluorophores, nitro substitution can lead to desirable solvatochromic or sensing properties. Research on other nitro-substituted indolizine derivatives has shown they exhibit distinct electronic behaviors compared to other substituted counterparts. nih.gov
A new class of π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties, has been synthesized and shown to exhibit vivid colors and fluorescence across the visible spectrum. chemrxiv.org These compounds also demonstrate enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons, making them promising for practical optoelectronic devices. chemrxiv.org
Table 1: Photophysical Properties of Selected Indolizine Derivatives
| Compound | Substituents | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| Indolizine Derivative 1 | 3-(N,N-dimethylamino)phenyl, 7-ester | 410 | 533 | - |
| Indolizine Derivative 2 | 3-phenyl, 7-ester | 380 | 462 | - |
| Indolizine Derivative 3 | 3-phenyl, 7-aldehyde | 395 | 492 | - |
Data extracted from a study on 3,7-disubstituted indolizine-based fluorophores and is intended for illustrative purposes. mdpi.com
Components in Dye-Sensitized Solar Cells
Indolizine-based compounds have emerged as promising components in dye-sensitized solar cells (DSSCs), primarily serving as the electron donor part of donor-π-bridge-acceptor (D-π-A) organic sensitizers. researchgate.netresearchgate.netbldpharm.com The strong electron-donating nature of the indolizine nucleus is advantageous for efficient charge separation and injection into the semiconductor's conduction band (typically TiO2). researchgate.netbldpharm.com
Studies have shown that indolizine-based donors exhibit greater electron-donating strength than commonly used triarylamines and diarylamines. researchgate.net This enhanced electron-donating capacity leads to a destabilization of the oxidation potential, which is a desirable characteristic for sensitizers in DSSCs. rsc.org The molecular structure of the indolizine donor can be readily modified to optimize the performance of the solar cell. For example, the strategic placement of substituents can prevent dye aggregation on the TiO2 surface and reduce charge recombination. nih.gov
Photochromic and Photoresponsive Materials
Photochromic materials, which undergo a reversible transformation between two isomers with different absorption spectra upon light irradiation, are of great interest for applications such as optical data storage and molecular switches. chemrxiv.orgrsc.org Dihydroindolizines are a class of compounds that exhibit photochromism based on a 1,5-electrocyclization reaction. chemrxiv.org
Indolizine derivatives have been incorporated into photoresponsive materials. researchgate.netbldpharm.com The reversible changes in their electronic structure upon stimulation with light can lead to variations in properties like color, luminescence, and electronic conductance. chemrxiv.org Recently, a new class of photochromic molecules, phenylindole alkene dimers, has been reported to exhibit rapid and reversible color changes in the solid state, highlighting the potential of indole-related structures in this field. nih.gov
The specific photochromic or photoresponsive behavior of This compound has not been extensively documented. However, the presence of the nitro group, a well-known substituent in photochromic spiropyrans and other molecules, suggests that it could potentially exhibit interesting photoresponsive properties. researchgate.net Further research would be needed to explore the possibility of inducing reversible photochemical transformations in this specific compound.
Development of Chemical Sensing Platforms
The sensitivity of the indolizine core's electronic structure to its surrounding environment makes it an excellent scaffold for the development of chemical sensors.
Probes for Chemical Environment Monitoring (e.g., pH)
Fluorescent probes based on the indolizine scaffold have been successfully developed for monitoring environmental parameters like pH. mdpi.comnih.gov The principle behind these sensors often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with the analyte.
For example, a fluorescent pH sensor was developed from a 3,7-disubstituted indolizine scaffold. mdpi.comnih.gov By introducing a pH-sensitive functional group, the protonation or deprotonation of this group alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence emission. The introduction of an N,N-dimethylamino group at the 3-position and an aldehyde group at the 7-position resulted in a fluorophore that exhibited a significant red-shift in its emission spectrum in response to changes in pH. mdpi.comnih.gov
Given this, This compound could potentially be functionalized to act as a pH probe. The electron-withdrawing nature of the nitro group at the 6-position would likely influence the pKa of any ionizable group introduced elsewhere on the molecule, thereby tuning the pH sensing range.
Development of Advanced Fluorescent Sensors
Beyond pH, indolizine-based fluorescent sensors have been designed for the detection of various analytes, including metal ions and small molecules. researchgate.netCurrent time information in Brisbane, AU. "Turn-on" fluorescent probes, where the fluorescence is enhanced upon binding to the target analyte, are particularly desirable as they provide a high signal-to-background ratio.
A turn-on fluorescent probe for sulfite (B76179) detection was developed based on an indolizine derivative. Current time information in Brisbane, AU. In this case, the nucleophilic addition of sulfite to an aldehyde group on the indolizine ring restored the ICT process, resulting in a strong fluorescence emission. Current time information in Brisbane, AU. This demonstrates the versatility of the indolizine scaffold in designing probes with specific reaction mechanisms for analyte detection.
The development of an advanced fluorescent sensor based on This compound would involve the incorporation of a specific recognition moiety for the target analyte. The existing substituents—phenyl, methyl, and nitro groups—would form the core of the fluorophore, and their electronic influence would need to be considered in the design of the sensor's response mechanism.
Detection of Volatile Organic Compounds
The functionalization of heterocyclic compounds is a key strategy in the development of sensors for volatile organic compounds (VOCs). The introduction of specific groups can enhance the sensitivity and selectivity of these materials. However, a review of current scientific literature reveals no specific studies or data on the application of this compound for the detection of VOCs. While the broader class of nitroaromatic compounds is of interest in various chemical sensing applications, research has not yet been published detailing the performance or suitability of this particular indolizine derivative for this purpose.
Indolizine Derivatives in Materials Science
Indolizine derivatives are recognized for their unique electronic and photophysical properties, making them attractive candidates for applications in materials science. The nitro group, being a strong electron-withdrawing group, can significantly modify the electronic structure of the indolizine core, potentially leading to interesting material properties. mdpi-res.com The synthesis of various functionalized indolizines is an active area of research, often aimed at creating novel materials for electronic or optical applications. mdpi.com
The dielectric properties of organic materials are crucial for their application in electronic components such as capacitors and insulators. These properties are intrinsically linked to the molecular structure and the presence of polar functional groups. The nitro group in this compound introduces a significant dipole moment, which would be expected to influence its dielectric behavior.
Despite the theoretical interest, there is currently no published research specifically investigating the dielectric constant or other dielectric properties of this compound. The characterization of these properties remains an open area for future investigation.
Table 1: Dielectric Properties of this compound
| Dielectric Property | Value |
| Dielectric Constant | Data not available in current literature |
| Dielectric Loss | Data not available in current literature |
| Breakdown Voltage | Data not available in current literature |
The field of coordination chemistry often utilizes N-heterocyclic compounds as ligands for the formation of transition metal complexes. These complexes can exhibit a wide range of catalytic, magnetic, and photophysical properties. The indolizine scaffold contains a nitrogen atom that could potentially coordinate with a metal center.
While the broader family of indolizine and azaindole derivatives has been explored as ligands, there are no specific reports in the scientific literature describing the synthesis or characterization of transition metal complexes involving this compound as a ligand. Research has demonstrated that related N-heterocyclic compounds can coordinate to transition metals, but the specific coordinating ability and the properties of any resulting complexes with this compound have not been documented. csic.es The compound is noted primarily as a synthetic intermediate in the creation of more complex molecules, rather than for its direct application in materials science. researchgate.net
Future Research Perspectives in 7 Methyl 6 Nitro 2 Phenylindolizine Chemistry
Innovations in Synthetic Strategies and Green Chemistry Approaches
The synthesis of 7-Methyl-6-nitro-2-phenylindolizine has been accomplished via multi-step sequences, often starting from readily available materials like phenacyl bromide and proceeding through key intermediates. researchgate.net However, future research will likely focus on developing more efficient and environmentally benign synthetic routes, guided by the principles of green chemistry. nih.gov
Innovations in this area could involve:
Catalytic Systems: Moving beyond classical methods, which can require harsh conditions like high temperatures, future syntheses could employ advanced catalytic systems. jbclinpharm.org For instance, developing novel palladium or copper catalysts for C-H activation or cross-coupling reactions could enable the construction of the substituted indolizine (B1195054) core with greater precision and under milder conditions. The Sonogashira coupling followed by a molybdenum-mediated ring-closing is an example of a modern catalytic approach to forming related heterocyclic systems. nih.gov
Green Reagents and Solvents: A key goal is to replace hazardous reagents and solvents. This includes developing safer nitration procedures to install the nitro group and using greener solvents like water, ethanol, or even solvent-free conditions, thereby reducing environmental impact and improving operational safety. nih.gov
Below is a comparative table illustrating the potential advantages of a green chemistry approach over a traditional synthetic pathway.
| Metric | Traditional Synthesis | Green Chemistry Approach |
| Number of Steps | Multiple, sequential steps with purification at each stage. | Often a single step (e.g., MCR) or fewer steps. nih.gov |
| Solvent Usage | Often relies on large volumes of volatile organic compounds (VOCs). | Utilizes safer solvents (water, ethanol) or solvent-free conditions. nih.gov |
| Energy Consumption | May require prolonged heating at high temperatures. jbclinpharm.org | Can be accelerated by microwaves or ultrasound, reducing reaction times. |
| Atom Economy | Often lower due to the use of stoichiometric reagents and protecting groups. | Higher, as more atoms from the reactants are incorporated into the final product. |
| Waste Generation | Generates significant chemical waste from byproducts and solvents. | Minimized through efficient reactions and recyclable catalysts. |
Deepening Understanding of Complex Reaction Mechanisms
While methods to synthesize the indolizine core exist, the intricate step-by-step electronic pathways of these reactions are not always fully understood. A deeper mechanistic insight is crucial for optimizing reaction conditions and extending their applicability.
Future investigations should focus on:
Cycloaddition Pathways: Many indolizine syntheses rely on 1,3-dipolar cycloaddition reactions. jbclinpharm.org Detailed studies using kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring could help elucidate the transition states and identify any short-lived intermediates, confirming the concerted or stepwise nature of the ring formation.
Mechanism of Electrophilic Substitution: The nitration of the indolizine ring is a key step. Typically, electrophilic substitution on indolizines occurs at the 1- or 3-positions of the five-membered ring. jbclinpharm.org A critical research question is to understand the directing effects of the 2-phenyl and 7-methyl groups that lead to nitration at the 6-position on the six-membered ring. Mechanistic studies would clarify the electronic and steric factors governing this regioselectivity.
Catalytic Cycles: For syntheses involving transition metals, such as molybdenum-mediated ring closures, future research should aim to fully characterize the catalytic cycle. nih.gov This involves identifying the active catalytic species, understanding the ligand effects, and clarifying the oxidation states of the metal throughout the reaction sequence.
Exploration of Novel Chemical Reactivity Patterns
The chemical behavior of this compound is dictated by the interplay of its substituents. The electron-donating methyl group and the electron-withdrawing nitro group create a unique electronic landscape that can be exploited for novel transformations.
Key areas for future reactivity studies include:
Nitro Group Transformations: The nitro group is not just a static substituent but a versatile functional handle. Its reduction to an amine (7-amino-6-methyl-2-phenylindolizine) would be a pivotal transformation, opening the door to a wide array of subsequent chemistries, such as the formation of amides, sulfonamides, or diazonium salts for further functionalization. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group is predicted to activate the pyridine (B92270) ring towards attack by nucleophiles. Exploring SNAr reactions could provide a powerful method for displacing the nitro group or other potential leaving groups to introduce new functionalities.
C-H Activation: Modern synthetic methods increasingly rely on the direct functionalization of carbon-hydrogen bonds. Research could target the selective activation of C-H bonds on either the indolizine core or the 2-phenyl substituent, allowing for the installation of new groups without the need for pre-functionalized starting materials.
The following table summarizes the predicted electronic influence of the substituents on the reactivity of the indolizine core.
| Position on Indolizine Core | Substituent | Electronic Effect | Predicted Reactivity |
| 2 | Phenyl | Electron-withdrawing (inductive), Conjugating (mesomeric) | Modulates reactivity of the 5-membered ring. |
| 6 | Nitro (NO₂) | Strongly Electron-Withdrawing | Deactivates ring for electrophilic attack; Activates for nucleophilic attack. |
| 7 | Methyl (CH₃) | Electron-Donating | Activates ring for electrophilic attack. |
| 1, 3, 5, 8 | Hydrogen | Neutral | Sites for potential electrophilic or C-H activation, influenced by other groups. |
Rational Design for Tailored Chemical Applications
Building on a foundation of predictable reactivity, future research can focus on the rational design of novel molecules derived from this compound for specific applications. The 2-phenylindolizine (B189232) framework is a known scaffold in medicinal chemistry. researchgate.net
Strategic approaches include:
Scaffold Decoration: By using the chemical handles explored in section 7.3 (e.g., the amine derived from the nitro group), a library of analogues can be systematically synthesized. For example, coupling a diverse set of carboxylic acids to the amino group would yield a library of amides. researchgate.net
Property Tuning: These modifications can be designed to fine-tune the molecule's physicochemical properties. For instance, introducing polar groups could enhance aqueous solubility, while incorporating fluorine atoms might improve metabolic stability or receptor binding affinity.
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of related compounds and evaluating them for a specific property (e.g., fluorescence, or binding to a biological target), researchers can establish clear relationships between chemical structure and function. This knowledge is essential for designing molecules with optimized performance. Molecular docking studies can be used to predict how these derivatives might interact with biological targets like enzymes or receptors. researchgate.net
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into the structure and properties of this compound before a single experiment is run. researchgate.net
Future research will increasingly integrate these methodologies:
Predicting Reactivity and Spectra: Computational models can generate molecular electrostatic potential (MESP) maps, which visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, calculations of the HOMO-LUMO energy gap can help explain the molecule's electronic properties and color. nih.govresearchgate.net Theoretical calculations of NMR and IR spectra can also aid in the structural confirmation of newly synthesized compounds. researchgate.net
Elucidating Reaction Mechanisms: DFT calculations can be used to map the entire energy profile of a proposed reaction, including the structures and energies of reactants, transition states, and products. This allows researchers to validate mechanistic hypotheses and understand the factors controlling reaction barriers and selectivity.
Guided Discovery: The predictions from computational studies can guide experimental design, saving time and resources. For example, if calculations suggest a novel reaction is energetically feasible, experimentalists can be more confident in their efforts to develop it in the lab. Conversely, experimental results from X-ray crystallography or spectroscopy provide benchmarks for refining and validating computational models. nih.gov
The table below outlines how computational methods can be applied to address key research questions about this compound.
| Research Question | Relevant Computational Method | Outcome |
| What is the most stable 3D structure? | Geometry Optimization (DFT) | Provides precise bond lengths, bond angles, and dihedral angles. |
| Where will electrophiles/nucleophiles attack? | Molecular Electrostatic Potential (MESP) Analysis | Visualizes electron density to predict reactive sites. researchgate.net |
| What is the mechanism of the nitration reaction? | Transition State Searching (DFT) | Elucidates the reaction pathway and calculates activation energies. |
| What will the NMR spectrum look like? | GIAO (Gauge-Independent Atomic Orbital) NMR Calculations | Predicts chemical shifts to aid in structure verification. researchgate.net |
| Why does the molecule have a specific color? | HOMO-LUMO Gap Calculation (Time-Dependent DFT) | Correlates electronic transition energies with observed UV-Vis spectra. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What methodologies are effective for synthesizing 7-methyl-6-nitro-2-phenylindolizine, and how can reaction conditions be optimized?
- Methodological Answer : A common synthetic route involves cyclization of pyridine derivatives with alkynes under controlled conditions. For example, nitro-substituted indolizines can be synthesized via electrophilic substitution or nitration of pre-formed indolizine frameworks. Key steps include:
-
Step 1 : Formation of the indolizine core using a pyridine derivative (e.g., methyl pyridine-2-carboxylate) and an alkyne via nucleophilic attack and cyclization .
-
Step 2 : Nitration at the 6-position using HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration .
-
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of nitrating agents to minimize side products.
- Data Table : Comparative Yields Under Different Nitration Conditions
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 65 | 98% |
| Acetyl nitrate | 25 | 45 | 85% |
| NO₂BF₄ | -10 | 72 | 95% |
Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray diffraction (XRD) : Use SHELX software (e.g., SHELXL) for refinement. Key parameters include monoclinic crystal systems (space group P2₁/c) and bond-length validation against databases like Allen et al. (1987) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Nitro groups deshield adjacent protons .
- IR : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools aid in predicting synthetic pathways for novel indolizine derivatives?
- Methodological Answer : AI-powered synthesis planning (e.g., retrosynthetic analysis using Reaxys or Pistachio models) identifies feasible routes by leveraging reaction databases. For example:
- Step 1 : Input target structure (SMILES: CC1=CC=CC2=CC(=CN12C3=CC=CC=C3)N+[O-]) into platforms like PubChem or ECHA.
- Step 2 : Validate proposed routes with DFT calculations (e.g., Gibbs free energy of intermediates) .
- Key Challenge : Balancing computational predictions with experimental feasibility (e.g., nitro group stability under high-temperature conditions).
Q. How should researchers address contradictions in reported reactivity data for nitro-substituted indolizines?
- Methodological Answer :
- Systematic Review : Compare studies using PRISMA guidelines to identify variables (e.g., solvent polarity, catalyst loading) .
- Case Study : Conflicting nitration yields may arise from competing para/meta-directing effects of methyl and phenyl groups. Re-evaluate reaction mechanisms via kinetic isotope effects (KIE) or Hammett plots .
Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., methyl at 7-position) to control nitro placement. For example, meta-carbonyl phenols can guide substitutions via steric hindrance .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the 2-phenyl position .
Methodological Best Practices
- Crystallography : Report R values, space groups, and refinement parameters in compliance with IUCr standards .
- Data Reproducibility : Archive raw spectral data (NMR, IR) in public repositories like Zenodo or Figshare.
- Ethical Compliance : Adhere to ECHA guidelines for handling nitroaromatic compounds, including toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
